2-[(2,5-Dimethoxyphenyl)methylene]benzo[b]thiophen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Dimethoxyphenyl)methylene]benzo[b]thiophen-3-one is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethoxyphenyl)methylene]benzo[b]thiophen-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with benzo[b]thiophen-3-one in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts, such as palladium or copper, can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethoxyphenyl)methylene]benzo[b]thiophen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiophenes.
Scientific Research Applications
2-[(2,5-Dimethoxyphenyl)methylene]benzo[b]thiophen-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethoxyphenyl)methylene]benzo[b]thiophen-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Dimethoxyphenyl)methylene]benzo[b]thiophen-3-one
- This compound 1,1-dioxide
- This compound 1,1-dioxide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the dimethoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other benzothiophenes, it may exhibit enhanced reactivity or selectivity in certain reactions, as well as unique biological activities.
Properties
Molecular Formula |
C17H14O3S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C17H14O3S/c1-19-12-7-8-14(20-2)11(9-12)10-16-17(18)13-5-3-4-6-15(13)21-16/h3-10H,1-2H3/b16-10- |
InChI Key |
KMVGJYZITLCUSP-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=CC=CC=C3S2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.